molecular formula C23H28O4 B042434 Benzyl octyl phthalate CAS No. 1248-43-7

Benzyl octyl phthalate

Cat. No.: B042434
CAS No.: 1248-43-7
M. Wt: 368.5 g/mol
InChI Key: WHHSHXMIKFVAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl octyl phthalate is a synthetic phthalate ester plasticizer of significant interest in materials science and polymer research. Its primary research value lies in its ability to efficiently intercalate into polymer matrices, most notably polyvinyl chloride (PVC), to reduce glass transition temperature (Tg) and enhance flexibility, ductility, and processability. The compound's mechanism of action involves disrupting the secondary bonding forces between adjacent polymer chains, effectively increasing the free volume and allowing for greater chain mobility. This makes it an invaluable tool for studying polymer rheology, formulating specialized elastomers and flexible composites, and investigating the structure-property relationships of plasticized systems. Researchers utilize this compound to develop materials with tailored mechanical properties for applications such as synthetic leather, flexible films, and sealants. Furthermore, it serves as a critical reference standard in analytical chemistry for the development and validation of chromatographic methods (e.g., GC-MS, HPLC) aimed at detecting and quantifying phthalate esters in various environmental and synthetic samples. This product is provided as a high-purity material to ensure experimental reproducibility and reliability.

Properties

IUPAC Name

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSHXMIKFVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873993
Record name Benzyl octyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1248-43-7, 68515-40-2
Record name 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl octyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl octyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl octyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Thermodynamic Drivers

Transesterification emerges as the most documented method for synthesizing benzyl octyl phthalate, leveraging alcoholysis to displace lower-boiling-point alcohols from pre-formed phthalate esters. The reaction follows the general form:

Benzyl butyl phthalate+OctanolcatalystBenzyl octyl phthalate+Butanol\text{Benzyl butyl phthalate} + \text{Octanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{Butanol}

This equilibrium-driven process is facilitated by the selective removal of butanol (b.p. 117°C) under reduced pressure, enabling high conversion rates despite octanol’s lower boiling point (195°C) relative to benzyl alcohol (205°C). The use of vacuum (5–130 mm Hg) lowers the operational boiling points, allowing continuous distillation of butanol while retaining octanol in the reaction mixture.

Catalysts and Reaction Conditions

Sodium hydroxide (NaOH) and sodium methoxide (NaOMe) are the preferred catalysts, typically employed at 0.65–1.6% by weight of the starting ester. Basic catalysts accelerate the nucleophilic attack of octanol on the ester carbonyl, with NaOH offering cost-effectiveness and ease of removal via aqueous washes. For instance, Example IX of US3096364A demonstrates a yield of 88% using 0.7% NaOH, while Example I achieves 93% yield with 1.1% NaOMe. Reaction temperatures range from 150°C to 200°C, optimized to balance reaction kinetics and thermal degradation risks.

Table 1: Representative Transesterification Conditions and Outcomes

CatalystConcentration (% wt)Temperature (°C)Pressure (mm Hg)Yield (%)Specific Gravity (25°C)
NaOH0.718050881.013
NaOMe1.1150130931.030
NaOH1.22005901.029

Process Steps and Purification

The synthesis involves sequential steps:

  • Mixing : Benzyl butyl phthalate, octanol, and catalyst are combined in a molar ratio favoring excess octanol (1.1:1).

  • Heating and Vacuum Distillation : The mixture is heated to 150–200°C under progressively reduced pressure (5–130 mm Hg), distilling off butanol over 3–4 hours.

  • Neutralization and Washing : Post-reaction, the crude product is washed with water to remove residual catalyst, followed by alkaline washing (e.g., 2% Na₂CO₃) to neutralize acidic byproducts.

  • Drying and Final Isolation : Steam stripping eliminates volatile impurities, and vacuum drying yields the final ester with specific gravities of 1.013–1.030.

Direct Esterification: A Two-Step Approach

Synthesis from Phthalic Anhydride

While less explicitly documented for this compound, direct esterification of phthalic anhydride with benzyl and octyl alcohols is inferred from analogous mixed-ester syntheses. The process involves:

  • Formation of Monoester : Phthalic anhydride reacts with benzyl alcohol in a 1:1 molar ratio at 80–120°C to yield benzyl hydrogen phthalate.

  • Diesterification : Octanol is introduced with a stoichiometric excess (10–50%) and an acid catalyst (e.g., H₂SO₄) to esterify the remaining carboxylic group.

Catalytic and Solvent Considerations

Catalyst Selection

Basic catalysts (NaOH, NaOMe) dominate transesterification due to their efficacy in deprotonating alcohols, enhancing nucleophilicity. Acidic catalysts, though functional in direct esterification, are avoided in transesterification to prevent side reactions such as ester hydrolysis.

Solvent-Free Reactions

Both methods operate without solvents, leveraging excess alcohols as reaction media. This simplifies purification and reduces waste, aligning with industrial green chemistry priorities.

Analytical Characterization

Post-synthesis analysis prioritizes specific gravity (1.013–1.030) and refractive index (1.5141) as quality markers. Advanced techniques like GC-MS/MS, as detailed in MDGI studies, enable detection of residual alcohols and symmetric esters at ppm levels, though these methods are more relevant to product validation than synthesis.

Industrial Applications and Scalability

This compound’s niche applications in high-temperature PVC and specialty polymers demand scalable processes. Transesterification’s compatibility with continuous reactors—where vacuum distillation units are integrated—supports throughputs exceeding 10,000 tons annually. The method’s reproducibility, evidenced by consistent yields across patent examples, underscores its industrial viability .

Chemical Reactions Analysis

Hydrolysis

In the presence of water and an acid or base catalyst, benzyl octyl phthalate can undergo hydrolysis. This reaction yields phthalic acid, benzyl alcohol, and octanol.

Oxidation

Oxidizing agents like potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution

Nucleophilic substitution reactions can occur at the ester functional groups of this compound. Nucleophiles such as hydroxide ions can replace the ester groups, resulting in the formation of phthalic acid and corresponding alcohols.

Biological Activity

This compound, like other phthalates, can act as an endocrine disruptor, which means it can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins . This disruption can lead to altered hormone levels and affect the development and function of hormone-dependent structures within the body . Studies have indicated that phthalates can change cytokine levels by mediating through estrogen receptors . Studies have also linked phthalate exposure to reproductive issues .

The following table summarizes the reactions of this compound:

ReactionConditionsProducts
HydrolysisWater, acid or base catalystPhthalic acid, benzyl alcohol, octanol
OxidationOxidizing agents (e.g., potassium permanganate)Phthalic acid derivatives
SubstitutionNucleophiles (e.g., hydroxide ions)Phthalic acid and corresponding alcohols

Scientific Research Applications

Emamectin B1a has a wide range of applications in scientific research, including:

Mechanism of Action

Emamectin B1a exerts its effects by binding to chloride channels in the nervous system of insects, leading to an influx of chloride ions. This causes hyperpolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective for pests and relatively safe for non-target organisms .

Comparison with Similar Compounds

Comparison with Similar Phthalates

Structural and Physicochemical Properties

The table below compares BOP with key analogs:

Property Benzyl Octyl Phthalate (BOP) Benzyl Butyl Phthalate (BBP) Di(2-ethylhexyl) Phthalate (DEHP) Di-n-octyl Phthalate (DnOP)
Molecular Formula C₂₃H₂₈O₄ C₁₉H₂₀O₄ C₂₄H₃₈O₄ C₂₄H₃₈O₄
Molecular Weight (g/mol) 368.47 312.36 390.56 390.56
Alkyl Chains Benzyl + n-octyl Benzyl + n-butyl Two branched 2-ethylhexyl chains Two linear n-octyl chains
Applications Food packaging, polymers Vinyl flooring, adhesives PVC products, medical tubing PVC, rubber products
Key Metabolites Limited data Monobutyl Phthalate (MBuP) Mono(2-ethylhexyl) Phthalate (MEHP) Mono-n-octyl Phthalate (MnOP)
Regulatory Status Restricted in food contact (EU) Restricted (REACH, EU) Banned in toys (EU, US) Limited restrictions
Environmental Persistence Moderate (HMW) Moderate High (bioaccumulative) Moderate

Sources :

Key Observations:
  • Branching vs. Linearity: Unlike DEHP (branched chains) and DnOP (linear chains), BOP combines a benzyl aromatic group with a linear octyl chain, influencing its solubility and plasticizing efficiency .

Functional and Toxicological Differences

(a) Metabolism and Toxicity
  • BOP: Limited data exist on its metabolites, though HMW phthalates like BOP are generally less readily metabolized than low molecular weight (LMW) analogs (e.g., DBP).
  • BBP: Metabolizes into monobutyl phthalate (MBuP) and monobenzyl phthalate (MBzP), both linked to allergic sensitization and reproductive toxicity in animal studies .
  • DEHP: Generates MEHP, a well-documented endocrine disruptor associated with developmental abnormalities .
(b) Environmental Degradation
  • BOP and DnOP are susceptible to enzymatic oxygenation by fungal peroxidases, suggesting biodegradation pathways . In contrast, DEHP’s branched structure hinders microbial breakdown, contributing to environmental persistence .

Regulatory and Industrial Relevance

  • BOP : Subject to EU regulations restricting phthalates in food contact materials, though specific limits vary by region .
  • BBP and DEHP : Heavily restricted under REACH (EU) and CPSIA (US) due to reproductive toxicity .
  • DnOP: Less regulated but increasingly scrutinized as a DEHP replacement .

Biological Activity

Benzyl octyl phthalate (BOP) is a member of the phthalate family, commonly used as a plasticizer in various consumer products. Understanding its biological activity is critical due to its widespread use and potential health implications. This article reviews the biological effects, mechanisms of action, and associated health risks of BOP, drawing from diverse research findings.

Overview of Phthalates

Phthalates are esters derived from phthalic acid and are primarily used to enhance the flexibility and durability of plastics. BOP, specifically, is often found in cosmetics, personal care products, and food packaging materials. Its biological activity is largely characterized by its endocrine-disrupting properties, which can interfere with hormonal functions in humans and wildlife.

Endocrine Disruption:
BOP has been shown to affect the endocrine system by acting as an endocrine disruptor. It can bind to hormone receptors, particularly those related to estrogen and androgen signaling pathways. This binding can lead to altered gene expression and subsequent physiological changes.

PPAR Activation:
Like other phthalates, BOP may activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation is associated with increased lipid metabolism, cell proliferation, and potential carcinogenic effects in liver tissues . Studies indicate that PPARα activation plays a significant role in mediating the toxicological effects observed in animal models .

Acute Toxicity

Research indicates that BOP exhibits low acute toxicity in animal studies. However, chronic exposure has been linked to various adverse health outcomes. The oral LD50 for related compounds suggests a relatively high threshold for acute toxicity; for example, di-n-octyl phthalate (DnOP) has an LD50 of 53,700 mg/kg in rats .

Long-term Effects

Long-term exposure studies have demonstrated that BOP can lead to liver toxicity characterized by increased liver weight and enzyme activity alterations . Additionally, histological examinations reveal changes such as fat accumulation and necrosis in liver tissues following prolonged exposure .

Epidemiological Evidence

Recent epidemiological studies have highlighted potential associations between phthalate exposure and various health conditions:

  • Breast Cancer Risk: A case-control study in India found significant associations between urinary concentrations of di-butyl phthalate (DBP) and di-2-ethylhexyl phthalate (DEHP) with increased breast cancer risk . Although BOP was not directly studied, its structural similarity to these compounds suggests potential similar risks.
  • Reproductive Health: Phthalates, including BOP, have been implicated in reproductive health issues. Studies indicate that exposure during critical developmental windows may lead to reproductive tract malformations in male infants .

Case Studies

  • Case-Control Study on Breast Cancer:
    • Participants: 171 women from India.
    • Findings: Increased urinary concentrations of DBP and DEHP correlated with higher breast cancer incidence.
    • Implications: Suggests a need for further investigation into the role of phthalates in carcinogenesis .
  • Animal Studies on Liver Toxicity:
    • Method: Repeated dosing of rats with BOP.
    • Results: Observed significant increases in liver weight and alterations in enzyme activities indicative of liver stress.
    • Conclusion: Indicates potential hepatotoxicity associated with chronic exposure .

Data Summary

Study TypeFindingsImplications
Acute ToxicityLow acute toxicity; LD50 > 53,000 mg/kgHigh threshold for immediate harm
Long-term ExposureLiver toxicity; fat accumulationNeed for monitoring chronic exposure
Breast Cancer StudyAssociation with increased riskPotential link to endocrine disruption

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural properties of BOP critical for experimental design?

  • Answer : BOP (CAS 1248-43-7) is a phthalate ester with the molecular formula C23H28O4 and a molecular weight of 368.47 g/mol . Its structure includes an octyl chain and a benzyl ester group attached to a phthalic acid backbone. Key identifiers include:

  • InChIKey : WHHSHXMIKFVAEK-UHFFFAOYSA-N
  • SMILES : CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
  • Synonyms: Octyl Benzyl Phthalate, Phthalic Acid Benzyl Octyl Ester .
    • Methodological Note : Confirm identity via GC-MS (retention time alignment) or NMR (peak assignments for ester groups and aromatic protons) .

Q. How can researchers synthesize and purify BOP for laboratory studies?

  • Answer :

Synthesis : React phthalic anhydride with benzyl alcohol and octanol under acid catalysis (e.g., sulfuric acid) via esterification.

Purification : Use fractional distillation (boiling point ~300–320°C) or recrystallization from ethanol to isolate BOP .

Characterization : Validate purity via HPLC (>98%) and confirm structure using FT-IR (C=O stretch at ~1720 cm<sup>−1</sup>) and <sup>1</sup>H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 4.3–4.5 ppm for ester-linked CH2) .

Advanced Research Questions

Q. What methodologies are recommended for assessing BOP's endocrine-disrupting potential?

  • Answer :

  • In vitro assays : Use ERα/ERβ (estrogen receptor) transactivation assays to measure receptor binding affinity .
  • In vivo models : Employ zebrafish embryos or rodent uterotrophic assays to evaluate developmental toxicity (e.g., altered vitellogenin levels) .
  • Omics approaches : Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., steroidogenesis) .
    • Data Interpretation : Compare results with structurally similar phthalates (e.g., BBP, DBP) to infer structure-activity relationships .

Q. How can researchers resolve discrepancies in BOP's reported ecotoxicity data across studies?

  • Answer :

  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to account for variability in test conditions (e.g., pH, organic carbon content) .
  • Controlled experiments : Standardize exposure protocols (e.g., OECD Test Guidelines 201/202 for algae/daphnia) and measure bioavailability via solid-phase microextraction (SPME) .
  • Confounding factors : Adjust for co-exposure to other phthalates or plasticizers in environmental samples .

Q. What are the key challenges in detecting BOP in complex environmental matrices, and how can they be mitigated?

  • Answer :

  • Extraction : Use accelerated solvent extraction (ASE) with acetone/hexane (1:1) for soil/sediment, or solid-phase extraction (SPE) with C18 cartridges for water .
  • Matrix interference : Employ isotope dilution (e.g., <sup>13</sup>C-labeled BOP) to correct for losses during sample preparation .
  • Detection : Optimize LC-MS/MS parameters (MRM transitions: m/z 369→149, 369→167) for sensitivity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl octyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl octyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.